
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a cyclobutane ring makes it a compound of interest for synthetic chemists and researchers exploring new chemical spaces.
Vorbereitungsmethoden
The synthesis of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of cyclobutanecarboxylic acid derivatives. This process typically employs fluoroiodomethane as a fluoromethylating agent under radical conditions facilitated by visible light and tris(trimethylsilyl)silane . The reaction conditions are mild and do not require metal catalysts, making it an efficient and environmentally friendly approach.
Industrial production methods for this compound are still under development, but the scalability of the fluoromethylation process suggests potential for large-scale synthesis. The use of commercially available reagents and the absence of heavy metals in the reaction conditions are advantageous for industrial applications.
Analyse Chemischer Reaktionen
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to be used in the design of enzyme inhibitors and probes for studying biological processes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be compared with other fluorinated compounds such as:
Trifluoromethyl compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different physicochemical properties and reactivity.
Difluoromethyl compounds: With two fluorine atoms, these compounds are often used in similar applications but may exhibit different metabolic stability and bioavailability.
Monofluoromethyl compounds: These compounds, like this compound, have a single fluorine atom, providing a balance between reactivity and stability.
Eigenschaften
Molekularformel |
C8H13FO4 |
|---|---|
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
1-(fluoromethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO4/c1-12-8(13-2)3-7(4-8,5-9)6(10)11/h3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
XHWCHPTYJVOHMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(C1)(CF)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
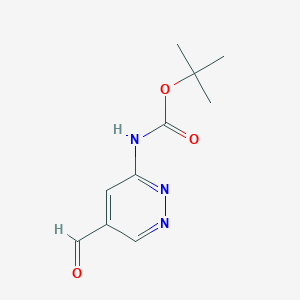
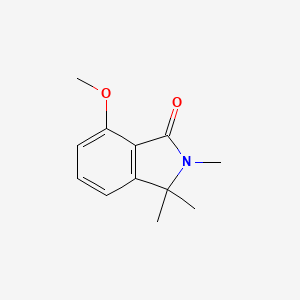

![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
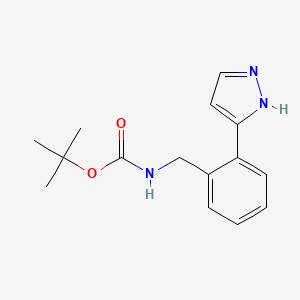
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)

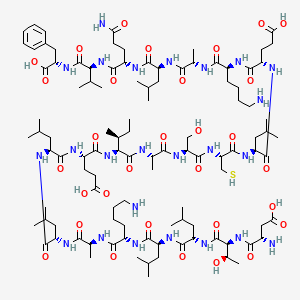
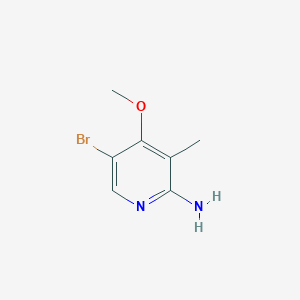
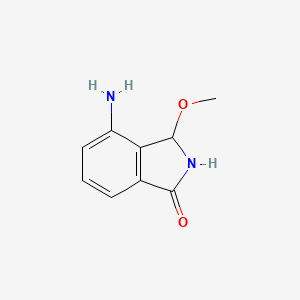

![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)

